![molecular formula C21H34O9 B14451146 Benzaldehyde, 3,4-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]- CAS No. 73033-13-3](/img/structure/B14451146.png)
Benzaldehyde, 3,4-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzaldehyde: is an organic compound with the molecular formula C21H34O9 It is a derivative of benzaldehyde, featuring multiple ethoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzaldehyde typically involves the reaction of 3,4-dihydroxybenzaldehyde with 2-(2-methoxyethoxy)ethanol in the presence of a suitable catalyst. The reaction proceeds through a series of etherification steps, where the hydroxyl groups on the benzaldehyde are replaced by the ethoxy groups. The reaction conditions often include:
Catalyst: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide.
Temperature: Moderate temperatures around 60-80°C.
Solvent: Common solvents like dichloromethane or toluene.
Industrial Production Methods: In an industrial setting, the production of 3,4-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzaldehyde may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 3,4-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The ethoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 3,4-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzoic acid.
Reduction: 3,4-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3,4-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzaldehyde is used as an intermediate in the synthesis of complex organic molecules. Its multiple ethoxy groups make it a versatile building block for creating polymers and other macromolecules.
Biology: In biological research, this compound can be used to study the interactions of aldehydes with biological macromolecules. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine: Potential applications in medicine include the development of new drugs or drug delivery systems. The ethoxy groups can enhance the solubility and bioavailability of pharmaceutical compounds.
Industry: In the industrial sector, 3,4-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzaldehyde can be used in the production of specialty chemicals, coatings, and adhesives. Its unique structure allows for the creation of materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzaldehyde depends on its chemical interactions with other molecules. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of various adducts. The ethoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s solubility and reactivity.
Molecular Targets and Pathways:
Aldehyde Group: Reacts with nucleophiles such as amines and thiols.
Ethoxy Groups: Enhance solubility and facilitate interactions with polar solvents and molecules.
Comparison with Similar Compounds
3,4-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzoic acid: An oxidized form of the compound with a carboxylic acid group.
3,4-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzyl alcohol: A reduced form with an alcohol group.
3,4,5-tris[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzaldehyde: A similar compound with an additional ethoxy group.
Uniqueness: 3,4-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzaldehyde is unique due to its specific arrangement of ethoxy groups, which imparts distinct chemical properties
Properties
CAS No. |
73033-13-3 |
|---|---|
Molecular Formula |
C21H34O9 |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
3,4-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzaldehyde |
InChI |
InChI=1S/C21H34O9/c1-23-5-7-25-9-11-27-13-15-29-20-4-3-19(18-22)17-21(20)30-16-14-28-12-10-26-8-6-24-2/h3-4,17-18H,5-16H2,1-2H3 |
InChI Key |
VCVQCXMWDDMTDO-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOC1=C(C=C(C=C1)C=O)OCCOCCOCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




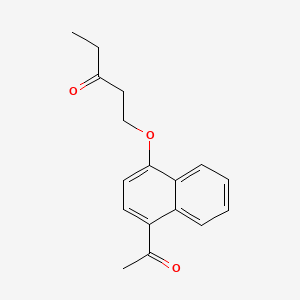
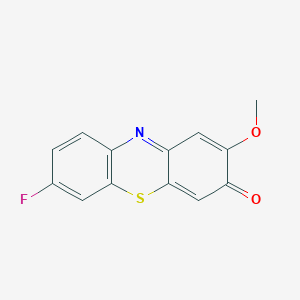

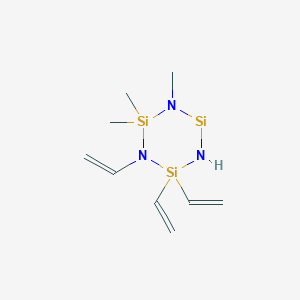
![N-{3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl}-N'-methylurea](/img/structure/B14451103.png)
![(3R)-3-[(Oxan-2-yl)oxy]butan-1-ol](/img/structure/B14451117.png)
![3-{[2-Chloro-4-(trifluoromethyl)phenyl]sulfanyl}aniline](/img/structure/B14451124.png)
![2,5-Bis[4-(hexyloxy)phenyl]-1,3,4-oxadiazole](/img/structure/B14451132.png)
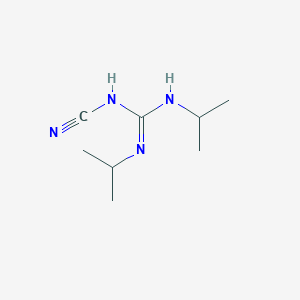

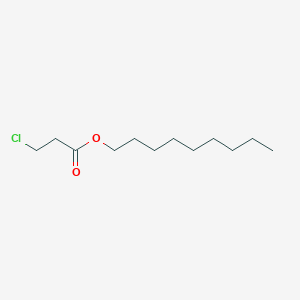
![[(Methylphosphanediyl)di(propane-3,1-diyl)]bis(diphenylphosphane)](/img/structure/B14451163.png)
